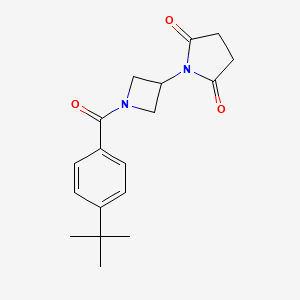

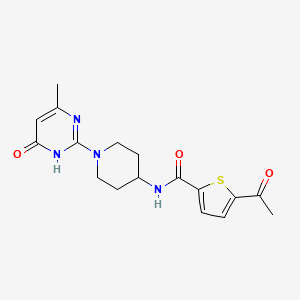

![molecular formula C21H24N2O3 B2497155 N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁啶-8-基)-3-甲基苯甲酰胺 CAS No. 921868-88-4](/img/structure/B2497155.png)

N-(5-乙基-3,3-二甲基-4-氧代-2,3,4,5-四氢苯并[b][1,4]噁啶-8-基)-3-甲基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The chemical synthesis and analysis of benzamide derivatives and related heterocyclic compounds have been a subject of significant interest due to their diverse biological activities and potential applications in pharmaceuticals. Compounds with complex structures like N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide often exhibit unique chemical and physical properties.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multistep synthetic routes including condensation, cyclization, and functionalization reactions. For example, a series of novel benzamide derivatives have been prepared by one-pot three-component synthesis, utilizing catalytically active ionic liquids as medium, which offers advantages of good yields, environmental friendliness, and mild reaction conditions (Satyanarayana et al., 2021). This approach could be adapted for the synthesis of complex molecules like the one , employing specific substrates and conditions tailored to its structure.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by various spectroscopic methods such as NMR, IR, and X-ray crystallography, providing insights into their conformation, stereochemistry, and electronic properties. For instance, X-ray analysis has been used to determine and confirm the structure of synthesized compounds, highlighting the importance of structural motifs suitable for specific reactions (Al Mamari & Al Lawati, 2019).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including metal-catalyzed C–H bond functionalization, highlighting their versatility and potential for further modification. The presence of an N,O-bidentate directing group in some compounds facilitates such reactions, which could be relevant for the functionalization of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide (Al Mamari & Al Lawati, 2019).

科学研究应用

5-羟色胺-3受体拮抗剂

一项研究探讨了强效5-羟色胺-3(5-HT3)受体拮抗剂的开发,揭示出类似N-(1,4-二甲基己氢-1H-1,4-二氮杂环己-6-基)苯甲酰胺的化合物是强效的5-HT3受体拮抗剂。这些化合物已被研究其在抑制大鼠von Bezold-Jarisch反射中的作用,表明在神经和心理疾病中可能有应用(Harada et al., 1995)。

X射线衍射和DFT研究

对类似于所讨论化合物结构的苯并咪唑-连接的噁唑啉杂环混合物进行了合成和表征的研究。这些化合物通过X射线衍射和密度泛函理论(DFT)研究进行了分析,表明在材料科学或药理学中可能有应用(Almansour et al., 2016)。

非肽精氨酸加压素拮抗剂

一项关于非肽V2精氨酸加压素拮抗剂OPC-31260的研究,与所讨论化合物有结构相关,证明了其在产生利尿作用和改善抗利尿激素分泌异常综合征(SIADH)患者的低钠血症中的有效性(Saito et al., 1997)。

抗抑郁/抗焦虑特性

对顺式融合的2-N,N-二甲氨基甲基-2,3,3a,12b-四氢二苯并[b,f]呋喃[2,3-d]氧杂环巴比妥衍生物的研究显示出潜在的抗抑郁/抗焦虑特性,表明在心理健康治疗中可能有应用(Bartolomé等,2005)。

光物理特性

一项关于二甲基7-氧杂-2a1-氮杂苯并[b]-环戊-1,2-二羧酸酯的研究,这是一种与所讨论化合物结构相关的吡咯融合的二苯并[b,f][1,4]噁唑啉,显示出在二氯甲烷中强烈的蓝色发射。这表明在光学材料和传感器中可能有应用(Petrovskii et al., 2017)。

抗癌剂

另一项研究评估了新型苯并噁唑-1,2,3-三唑杂合物作为潜在的抗菌和抗癌剂。这些化合物对革兰氏阴性细菌表现出有效活性,并且对肺癌和结肠癌细胞系也具有细胞毒性,表明在癌症治疗和抗菌疗法中可能有应用(Kuntala et al., 2015)。

属性

IUPAC Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-5-23-17-10-9-16(12-18(17)26-13-21(3,4)20(23)25)22-19(24)15-8-6-7-14(2)11-15/h6-12H,5,13H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZSAHLOKFNCYMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

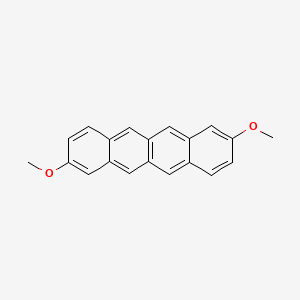

![N-[3-(4-Cyclobutyloxypiperidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2497073.png)

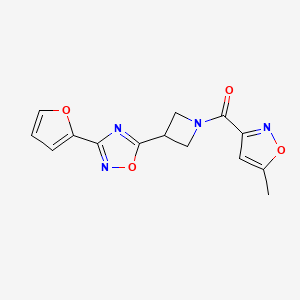

![Ethyl 2-benzyl-2,7-diazaspiro[4.4]nonane-4-carboxylate; bis(oxalic acid)](/img/structure/B2497079.png)

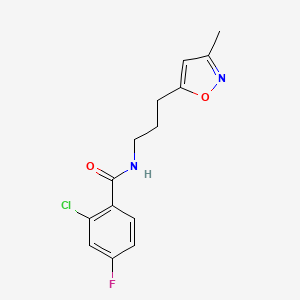

![[4-[1-(4-Bromo-3-chlorophenyl)cyclopropanecarbonyl]piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B2497086.png)

![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2497089.png)

![3-ethyl-N-(4-isopropylphenyl)-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2497090.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2497091.png)